3,5-Dimethyl-1-{4-[(4-methylphenyl)sulfonyl]-2-(propylsulfonyl)-1,3-thiazol-5-yl}piperidine
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Overview
Description
3,5-DIMETHYL-1-[4-(4-METHYLBENZENESULFONYL)-2-(PROPANE-1-SULFONYL)-1,3-THIAZOL-5-YL]PIPERIDINE is a complex organic compound that features a piperidine ring substituted with a thiazole moiety, which is further functionalized with sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIMETHYL-1-[4-(4-METHYLBENZENESULFONYL)-2-(PROPANE-1-SULFONYL)-1,3-THIAZOL-5-YL]PIPERIDINE typically involves multi-step organic reactions. One common approach is the heterocyclization of precursor compounds under specific conditions. For instance, the reaction of 3,5-dimethyl-1-piperidine with 4-methylbenzenesulfonyl chloride and propane-1-sulfonyl chloride in the presence of a base can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3,5-DIMETHYL-1-[4-(4-METHYLBENZENESULFONYL)-2-(PROPANE-1-SULFONYL)-1,3-THIAZOL-5-YL]PIPERIDINE can undergo various chemical reactions, including:
Oxidation: The sulfonyl groups can be further oxidized to sulfonic acids.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions often involve solvents like ethanol or dichloromethane and may require heating or cooling to specific temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl groups can yield sulfonic acids, while nucleophilic substitution on the piperidine ring can introduce various functional groups.
Scientific Research Applications
3,5-DIMETHYL-1-[4-(4-METHYLBENZENESULFONYL)-2-(PROPANE-1-SULFONYL)-1,3-THIAZOL-5-YL]PIPERIDINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-DIMETHYL-1-[4-(4-METHYLBENZENESULFONYL)-2-(PROPANE-1-SULFONYL)-1,3-THIAZOL-5-YL]PIPERIDINE involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl groups can form hydrogen bonds with amino acid residues, enhancing the compound’s affinity for its target. The thiazole ring can participate in π-π interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylbenzo[b]thiophene: Another compound with a similar thiazole structure but different functional groups.
4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene: A compound with similar biological activities but different core structure.
Uniqueness
3,5-DIMETHYL-1-[4-(4-METHYLBENZENESULFONYL)-2-(PROPANE-1-SULFONYL)-1,3-THIAZOL-5-YL]PIPERIDINE is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential biological activities make it a valuable compound for further research and development.
Properties
Molecular Formula |
C20H28N2O4S3 |
---|---|
Molecular Weight |
456.6 g/mol |
IUPAC Name |
5-(3,5-dimethylpiperidin-1-yl)-4-(4-methylphenyl)sulfonyl-2-propylsulfonyl-1,3-thiazole |
InChI |
InChI=1S/C20H28N2O4S3/c1-5-10-28(23,24)20-21-18(29(25,26)17-8-6-14(2)7-9-17)19(27-20)22-12-15(3)11-16(4)13-22/h6-9,15-16H,5,10-13H2,1-4H3 |
InChI Key |
AVDZCKYEBMJCIM-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)C1=NC(=C(S1)N2CC(CC(C2)C)C)S(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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